(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(6-5-14-3-2-12-25-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGXILOASCODB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and findings from recent research.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Oxadiazole ring : Known for its biological activity.
- Furan and thiophene moieties : Contributing to its pharmacological properties.
- Piperidine group : Enhancing solubility and bioactivity.
Chemical Formula
Molecular Weight
The molecular weight is approximately 380.47 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The mechanism underlying the anticancer activity involves:
- Inhibition of Thymidylate Synthase : A critical enzyme in DNA synthesis, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Increased expression of p53 and activation of caspase pathways have been observed, promoting programmed cell death in cancer cells .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Bacillus cereus | 18 | |
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Antimicrobial Mechanism
The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, making it a promising candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated:
- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound.
- Western Blot Analysis : Showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, confirming its role in inducing apoptosis .
Case Study 2: Antimicrobial Effectiveness Against Gram-positive Bacteria
In another study focusing on antimicrobial efficacy, the compound exhibited potent activity against Gram-positive bacteria such as Bacillus cereus. The study utilized disc diffusion methods to assess effectiveness, showing substantial zones of inhibition that suggest strong antibacterial properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate efficacy against various bacterial strains. The presence of the furan and thiophene rings is believed to enhance their activity by interacting with microbial cell membranes or inhibiting essential enzymes .
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's ability to inhibit tumor growth has been attributed to its interaction with DNA and modulation of apoptotic pathways. In vitro studies have shown promising results in various cancer cell lines, suggesting that further investigation into its mechanism of action could lead to the development of new anticancer agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This application could be particularly beneficial for treating conditions like arthritis or other inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
Sensor Development
The compound's sensitivity to environmental changes makes it suitable for sensor applications. Its incorporation into sensor devices could allow for the detection of specific analytes or changes in temperature and pressure due to its electronic properties .
Case Studies
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring and coupling of the piperidine and thiophene moieties. Key challenges include:
- Oxadiazole Formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) requires precise temperature control (80–100°C) to avoid side reactions like over-oxidation .
- Stereochemical Control : The (E)-configuration of the α,β-unsaturated ketone must be preserved. Refluxing in ethanol with catalytic piperidine (0.1–0.5 eq) under inert atmosphere minimizes isomerization .
- Purification : Column chromatography using silica gel (hexane:ethyl acetate, 3:1) effectively isolates the product, but HPLC may be needed to resolve diastereomers .
Q. How can researchers confirm the structural integrity and stereochemistry of the compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- X-ray Crystallography : Resolves absolute configuration and confirms the (E)-geometry of the enone system. For example, similar compounds showed C–C bond lengths of 1.33–1.35 Å for enones, consistent with double-bond character .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Thiophene protons at δ 7.2–7.5 ppm (multiplet) and furan protons at δ 6.5–6.7 ppm.
- ¹³C NMR : Carbonyl (C=O) at ~190 ppm and oxadiazole C=N at ~165 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are recommended to predict electronic properties and bioactive conformers?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, localized on the oxadiazole and enone moieties .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to identify dominant conformers. The oxadiazole ring adopts a planar conformation, while the piperidine chair conformation minimizes steric strain .
- Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., kinase enzymes). The thiophene moiety shows π-π stacking with aromatic residues in active sites .
Q. How can conflicting data regarding biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer:
- Dose-Response Assays : Test across a wide concentration range (0.1–100 µM) to differentiate cytotoxic (IC₅₀ < 10 µM) vs. therapeutic effects.
- Pathway Analysis : Use RNA sequencing to identify upregulated/downregulated genes (e.g., NF-κB for anti-inflammatory activity) .
- Comparative Studies : Benchmark against known oxadiazole derivatives (e.g., 5-aryl-1,3,4-oxadiazoles) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are optimal for assessing stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; oxadiazoles are prone to hydrolysis at pH < 3 .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C for similar compounds) .
- Light Sensitivity : Expose to UV light (254 nm) and track photoisomerization using circular dichroism (CD) spectroscopy .
Q. How do the oxadiazole and thiophene moieties influence the compound’s electronic profile?
Methodological Answer:
- Electron-Withdrawing Effects : The oxadiazole ring reduces electron density at the enone carbonyl, increasing electrophilicity (evidenced by DFT calculations) .
- Conjugation : Thiophene’s aromaticity stabilizes the π-system, shifting UV-Vis absorbance to ~320 nm (ε ≈ 15,000 M⁻¹cm⁻¹) .
- Redox Behavior : Cyclic voltammetry reveals oxidation peaks at +1.2 V (thiophene) and reduction peaks at -1.5 V (oxadiazole) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours) to minimize inter-lab variability .
- Impurity Profiling : Use LC-MS to rule out byproducts (e.g., hydrolyzed oxadiazole) that may skew activity .
- Meta-Analysis : Pool data from 3–5 independent studies to identify consensus targets (e.g., COX-2 inhibition for anti-inflammatory effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
